molecular formula C30H36N2O6 B12742586 1,1'-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) CAS No. 115906-26-8

1,1'-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)

Cat. No.: B12742586
CAS No.: 115906-26-8
M. Wt: 520.6 g/mol
InChI Key: YZCCVWIPTCYSGU-UHFFFAOYSA-N
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Description

1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound characterized by its unique structure, which includes a butanediyl backbone and pyrrolidinedione rings substituted with methylethoxyphenyl groups

Preparation Methods

The synthesis of 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the butanediyl backbone: This can be achieved through the reaction of 1,4-dibromobutane with a suitable nucleophile.

    Introduction of pyrrolidinedione rings: This step involves the cyclization of intermediates to form the pyrrolidinedione rings.

    Substitution with methylethoxyphenyl groups:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1,1’-(1,4-Butanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) include:

    1,1’-(1,4-Butanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): This compound has a similar structure but lacks the methylethoxy groups.

    1,1’-(1,4-Butanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): This compound features ethoxy groups instead of methylethoxy groups.

Properties

CAS No.

115906-26-8

Molecular Formula

C30H36N2O6

Molecular Weight

520.6 g/mol

IUPAC Name

1-[4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]butyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C30H36N2O6/c1-19(2)37-23-11-7-21(8-12-23)25-17-27(33)31(29(25)35)15-5-6-16-32-28(34)18-26(30(32)36)22-9-13-24(14-10-22)38-20(3)4/h7-14,19-20,25-26H,5-6,15-18H2,1-4H3

InChI Key

YZCCVWIPTCYSGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

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